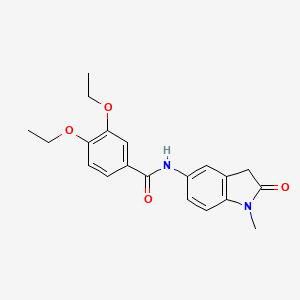

3,4-二乙氧基-N-(1-甲基-2-氧代吲哚-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a chemical compound. It has been mentioned in the context of the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .

Synthesis Analysis

The compound is part of a series of novel 2-oxoindoline-based acetohydrazides . These were designed and synthesized in the search for novel small molecules activating procaspase-3 .科学研究应用

合成及化学性质

合成技术:研究包括为在药物化学领域很重要的 2-氧代吲哚衍生物开发新的合成方法。例如,已经对源自维斯纳吉酮和凯林酮的新型苯并二呋喃、三嗪、恶二氮杂卓和噻唑并嘧啶的合成进行了研究,展示了 2-氧代吲哚衍生物在创建各种化合物时的通用性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

化学结构分析:研究还集中在与 3,4-二乙氧基-N-(1-甲基-2-氧代吲哚-5-基)苯甲酰胺在结构上相关的 N-(1,3-二氧代异吲哚-2 基)苯甲酰胺的晶体结构、光谱和计算研究上。这些研究有助于理解此类化合物的分子构型和性质 (Bülbül 等人,2015)。

生物学应用

抗癌活性:研究表明,某些 2-氧代吲哚衍生物表现出显着的抗癌活性。例如,将新型苯甲酰胺和喹唑啉-4(3H)-酮作为 CFM-1 类似物开发已显示出针对各种癌细胞系的显着抗肿瘤活性 (Alafeefy 等人,2015)。

抗菌和抗真菌特性:多项研究调查了 N-(5-亚苄基-4-氧代-2-取代苯并噻唑烷-3-基)-5-((1, 3-二氧代异吲哚-2-基)甲基)-2-羟基苯甲酰胺衍生物的抗菌和抗真菌活性,展示了 2-氧代吲哚衍生物在开发新抗菌剂中的潜力 (Patel & Dhameliya, 2010)。

药理学研究

- 神经阻滞剂活性:已经对在结构上类似于 3,4-二乙氧基-N-(1-甲基-2-氧代吲哚-5-基)苯甲酰胺的苯甲酰胺的神经阻滞剂活性进行了研究。这些研究提供了对此类化合物的潜在精神病学应用的见解 (Iwanami 等人,1981)。

未来方向

The compound “3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is part of a series of compounds that have shown promise as antitumor agents . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . This suggests that these compounds, including “3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, could serve as a template for further design and development of novel anticancer agents .

作用机制

Target of Action

The compound 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . They have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

The biochemical pathways affected by indole derivatives are diverse, reflecting their wide range of biological activities . For instance, some indole derivatives have been found to inhibit acetylcholine esterase (AChE), a key enzyme in the nervous system . This inhibition can affect the neurotransmitter acetylcholine, potentially impacting cognitive functions .

Result of Action

Indole derivatives have been reported to exhibit strong cytotoxicity against various human cancer cell lines . For instance, certain indole derivatives have shown potent cytotoxicity against SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) cell lines .

Action Environment

The action, efficacy, and stability of 3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be influenced by various environmental factors. For instance, ion pairing is a strategy used to increase the permeation of ionized topical drugs . The formation of ion pairs occurs when the electrostatic energy of attraction between oppositely charged ions exceeds their average thermal energy, allowing them to be drawn together and attain a critical distance .

属性

IUPAC Name |

3,4-diethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-17-9-6-13(11-18(17)26-5-2)20(24)21-15-7-8-16-14(10-15)12-19(23)22(16)3/h6-11H,4-5,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIPTNKUJMRRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)

![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)

![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)